molecular formula C11H12N4OS B2751952 N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide CAS No. 1313854-10-2

N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide

Cat. No. B2751952
CAS RN: 1313854-10-2
M. Wt: 248.3
InChI Key: NNKFWBNVVSKSKO-UHFFFAOYSA-N
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Description

N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide, also known as PTSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTSA is a member of the triazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide is not fully understood, but it is believed to be due to its ability to interact with cellular proteins and enzymes. N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth. In cancer cells, N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been found to induce apoptosis by activating caspases and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been found to have a low toxicity profile, making it a promising candidate for further development. In addition, N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been shown to have good stability and solubility, which are important factors for drug development. N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has also been found to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide is its versatility. It can be easily synthesized and modified to suit different applications. In addition, its low toxicity profile and good stability make it a safe and reliable compound for lab experiments. However, one of the limitations of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the research and development of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide. One area of interest is the development of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide as a potential antimicrobial agent. Further studies are needed to determine its efficacy against different bacterial strains and to investigate its mechanism of action. Another area of interest is the development of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide as a cancer therapeutic agent. More studies are needed to determine its efficacy in vivo and to investigate its potential side effects. Finally, N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has potential applications in the field of materials science, such as in the development of nanomaterials and sensors.

Synthesis Methods

N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide can be synthesized through a one-pot reaction between N-phenylacrylamide and sodium azide. The reaction is catalyzed by copper(I) iodide and the product is obtained in high yield. This method is simple and efficient, making it suitable for large-scale production.

Scientific Research Applications

N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been found to exhibit various biological activities, including antimicrobial, anticancer, and antioxidant properties. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has also been shown to have antioxidant activity, which can protect cells from oxidative stress.

properties

IUPAC Name

N-phenyl-3-(2H-triazol-4-ylsulfanyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c16-10(13-9-4-2-1-3-5-9)6-7-17-11-8-12-15-14-11/h1-5,8H,6-7H2,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKFWBNVVSKSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCSC2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide

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